N-[(2-tert-butyltetrazol-5-yl)methyl]-4-chloro-3-pyrrolidin-1-ylsulfonylaniline
Description
N-[(2-tert-butyltetrazol-5-yl)methyl]-4-chloro-3-pyrrolidin-1-ylsulfonylaniline is a complex organic compound that features a combination of tetrazole, pyrrolidine, and sulfonylaniline moieties
Properties
IUPAC Name |
N-[(2-tert-butyltetrazol-5-yl)methyl]-4-chloro-3-pyrrolidin-1-ylsulfonylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN6O2S/c1-16(2,3)23-20-15(19-21-23)11-18-12-6-7-13(17)14(10-12)26(24,25)22-8-4-5-9-22/h6-7,10,18H,4-5,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNBTSXPDIMFDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)CNC2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-tert-butyltetrazol-5-yl)methyl]-4-chloro-3-pyrrolidin-1-ylsulfonylaniline typically involves multiple steps, including the formation of the tetrazole ring, sulfonylation, and coupling reactions. One common synthetic route starts with the preparation of the tetrazole ring through the reaction of tert-butylamine with sodium azide and zinc chloride in an alcohol solvent . The resulting tetrazole intermediate is then coupled with 4-chloro-3-pyrrolidin-1-ylsulfonylaniline under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-tert-butyltetrazol-5-yl)methyl]-4-chloro-3-pyrrolidin-1-ylsulfonylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiols, or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[(2-tert-butyltetrazol-5-yl)methyl]-4-chloro-3-pyrrolidin-1-ylsulfonylaniline has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be exploited in the development of new materials with specific electronic or mechanical characteristics.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, contributing to the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(2-tert-butyltetrazol-5-yl)methyl]-4-chloro-3-pyrrolidin-1-ylsulfonylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to active sites and modulate biological activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2-tert-butyltetrazol-5-yl)methyl]-4-chloro-3-pyrrolidin-1-ylsulfonylaniline shares similarities with other tetrazole-containing compounds, such as 5-substituted tetrazoles and sulfonylated anilines.
- **Other related compounds include sulfonylated pyrrolidines and chloroanilines, which may have similar chemical properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
